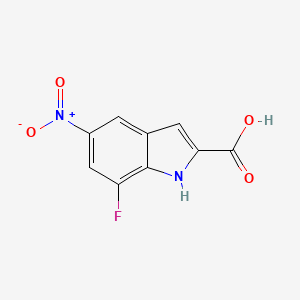

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid

Description

BenchChem offers high-quality 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-fluoro-5-nitro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FN2O4/c10-6-3-5(12(15)16)1-4-2-7(9(13)14)11-8(4)6/h1-3,11H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAEPDAFWYPLRHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1[N+](=O)[O-])F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001255200 |

Source

|

| Record name | 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167055-34-6 |

Source

|

| Record name | 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001255200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid

Abstract

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a key heterocyclic compound, serving as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring both electron-withdrawing nitro and fluoro groups, imparts distinct physicochemical properties that are highly sought after in the design of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of a robust and validated synthetic pathway for this target molecule, focusing on the Reissert indole synthesis. We will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and discuss the rationale behind key procedural choices to ensure reproducibility and high yield.

Introduction: Strategic Importance and Synthetic Overview

The indole scaffold is a privileged structure in drug discovery, appearing in a vast array of biologically active compounds, from the neurotransmitter serotonin to anti-migraine drugs of the triptan class.[2][3] The introduction of fluorine and nitro groups onto this scaffold can significantly modulate properties such as metabolic stability, binding affinity, and lipophilicity. Specifically, the 7-fluoro and 5-nitro substitution pattern is of interest for developing inhibitors and probes for various enzymatic systems.[1][4]

Several classical methods exist for indole synthesis, including the Fischer, Leimgruber-Batcho, and Reissert syntheses.[2][5][6] While the Fischer synthesis is a powerful tool, it requires a specifically substituted phenylhydrazine precursor.[2][7] The Leimgruber-Batcho synthesis is highly efficient for producing indoles unsubstituted at the C2/C3 positions but is less direct for synthesizing 2-carboxylic acid derivatives.[6][8]

For the specific synthesis of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, the Reissert indole synthesis presents the most direct and efficient route.[5][9][10] This pathway begins with a substituted o-nitrotoluene and directly constructs the indole-2-carboxylic acid framework through a condensation reaction followed by a reductive cyclization.[5][10]

Caption: Comparison of major indole synthesis strategies for the target molecule.

The Reissert Synthesis Pathway: A Detailed Walkthrough

The selected pathway commences with the commercially available starting material, 2-fluoro-6-nitrotoluene, and proceeds through three key stages: selective nitration, base-catalyzed condensation, and reductive cyclization, followed by final ester hydrolysis.

Caption: The four-step Reissert synthesis pathway for the target compound.

Step 1: Nitration of 2-Fluoro-6-nitrotoluene

-

Objective: To introduce a second nitro group para to the fluorine atom, yielding 2-fluoro-4,6-dinitrotoluene.

-

Mechanistic Rationale: The starting material contains two directing groups: a fluorine atom (ortho-, para-directing) and a nitro group (meta-directing). The methyl group is also ortho-, para-directing. The positions ortho and para to the fluorine are C3 and C5. The positions meta to the existing nitro group are C3 and C5. Therefore, electrophilic aromatic substitution is strongly directed to the C4 position, which is para to the fluorine and ortho to the methyl group, leading to the desired product with high regioselectivity. A strong nitrating mixture (H₂SO₄/HNO₃) is required to overcome the deactivating effect of the existing nitro group.

Step 2: Condensation with Diethyl Oxalate

-

Objective: To form the key α-keto ester intermediate, ethyl (3-fluoro-2,5-dinitrophenyl)pyruvate.

-

Mechanistic Rationale: This is a base-catalyzed condensation reaction.[5] A strong, non-nucleophilic base, typically potassium ethoxide (KOEt), is used to deprotonate the acidic benzylic protons of the methyl group on 2-fluoro-4,6-dinitrotoluene.[5] The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the ethyl o-nitrophenylpyruvate derivative.[5][11] The presence of two electron-withdrawing nitro groups significantly increases the acidity of the methyl protons, facilitating the initial deprotonation step.

Step 3: Reductive Cyclization

-

Objective: To simultaneously reduce the ortho-nitro group (relative to the pyruvate side chain) and trigger intramolecular cyclization to form the indole ring system.

-

Mechanistic Rationale: This is the core step of the Reissert synthesis.[10] A reducing agent, classically zinc dust in acetic acid, is used to selectively reduce the nitro group at the C6 position to an amino group.[5][11] The other nitro group at C4 is sterically less accessible and remains intact under controlled conditions. The newly formed aniline nitrogen then acts as an intramolecular nucleophile, attacking the adjacent ketone carbonyl of the pyruvate side chain.[12] This is followed by dehydration, which leads to the formation of the aromatic indole ring, yielding ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate.

Step 4: Saponification

-

Objective: To hydrolyze the ethyl ester to the final carboxylic acid product.

-

Mechanistic Rationale: A standard base-catalyzed hydrolysis (saponification) is employed.[13] Sodium hydroxide in a water/THF mixture attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the ethoxide leaving group. A final acidic workup protonates the carboxylate salt to yield the desired 7-fluoro-5-nitro-1H-indole-2-carboxylic acid.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle concentrated acids and organic solvents with extreme care.

Protocol 1: Synthesis of 2-Fluoro-4,6-dinitrotoluene

-

To a stirred, ice-cooled (0-5 °C) solution of concentrated sulfuric acid (100 mL), add 2-fluoro-6-nitrotoluene (15.5 g, 0.1 mol) portion-wise, ensuring the temperature does not exceed 10 °C.

-

Once the addition is complete, add a pre-cooled mixture of concentrated sulfuric acid (50 mL) and fuming nitric acid (15 mL) dropwise over 1 hour, maintaining the internal temperature below 10 °C.

-

After the addition, allow the mixture to stir at 5-10 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.

-

Carefully pour the reaction mixture onto crushed ice (500 g).

-

The resulting yellow precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral (pH ~7), and then washed with a small amount of cold ethanol.

-

Dry the solid product under vacuum to yield 2-fluoro-4,6-dinitrotoluene.

Protocol 2: Synthesis of Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate

-

Prepare a solution of potassium ethoxide by carefully dissolving potassium metal (4.3 g, 0.11 mol) in absolute ethanol (150 mL) under a nitrogen atmosphere.

-

To this solution, add a solution of 2-fluoro-4,6-dinitrotoluene (20.0 g, 0.1 mol) and diethyl oxalate (16.1 g, 0.11 mol) in absolute ethanol (100 mL) dropwise at room temperature.

-

Heat the resulting dark red mixture to reflux and maintain for 3 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and then pour it into a mixture of ice (200 g) and concentrated HCl (20 mL). The crude ethyl (3-fluoro-2,5-dinitrophenyl)pyruvate will precipitate. Isolate this intermediate by filtration, wash with water, and dry.

-

Suspend the crude pyruvate intermediate in glacial acetic acid (200 mL). Heat the mixture to 60-70 °C.

-

Add zinc dust (26 g, 0.4 mol) portion-wise, ensuring the temperature is maintained between 80-90 °C. An exothermic reaction will occur.

-

After the addition is complete, stir the mixture at 90 °C for 2 hours.

-

Cool the mixture, filter off the excess zinc and inorganic salts, and wash the filter cake with acetic acid.

-

Pour the combined filtrate into a large volume of ice water (1 L). The product will precipitate.

-

Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol to obtain pure ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate.

Protocol 3: Synthesis of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid

-

Dissolve ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate (10.0 g, 0.037 mol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (50 mL).[13]

-

Add sodium hydroxide (3.0 g, 0.075 mol) and stir the mixture at 50 °C for 4 hours until TLC indicates complete consumption of the starting ester.

-

Cool the solution to room temperature and remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 6N HCl.[13]

-

The product will precipitate as a pale yellow solid. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum at 50 °C.

Caption: Experimental workflow for the synthesis of the target compound.

Data Summary and Characterization

The following table summarizes expected yields and key characterization data for the intermediates and final product. Actual results may vary based on experimental conditions and scale.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |

| 2-Fluoro-4,6-dinitrotoluene | C₇H₅FN₂O₄ | 200.13 | 85-90 | Pale yellow solid |

| Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate | C₁₁H₉FN₂O₄ | 268.20 | 60-70 | Light yellow crystalline solid |

| 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid | C₉H₅FN₂O₄ | 240.15 | 90-95 | Off-white to yellow powder |

Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the proton environment of the indole ring and the absence of the ethyl ester signals.

-

¹⁹F NMR: To confirm the presence and chemical shift of the fluorine atom.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final compound.

-

HPLC: To determine the purity of the final product.

Conclusion

This guide has detailed a robust and efficient synthesis of 7-fluoro-5-nitro-1H-indole-2-carboxylic acid utilizing the Reissert indole synthesis. By starting with the readily available 2-fluoro-6-nitrotoluene, the target molecule can be obtained in four high-yielding steps. The provided mechanistic insights and detailed experimental protocols offer a reliable framework for researchers in organic synthesis and drug discovery. The strategic application of classical named reactions, grounded in a solid understanding of reaction mechanisms, remains a cornerstone of modern chemical synthesis.

References

-

Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. Available from: [Link]

-

Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221. Available from: [Link]

-

Wikipedia contributors. (2023, May 29). Reissert indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

-

Wikipedia contributors. (2023, October 23). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

-

Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available from: [Link]

-

Gribble, G. W. (2010). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Available from: [Link]

-

Gribble, G. W. (2016). Reissert Indole Synthesis. Heterocyclic Scaffolds II, 1-28. Available from: [Link]

-

Wikipedia contributors. (2023, December 26). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from: [Link]

-

Chemospecific. (2020, March 23). Reissert Indole Synthesis: The Path to Perfect Indoles [Video]. YouTube. Available from: [Link]

-

Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube. Available from: [Link]

-

Zhang, Z., et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Bioorganic & Medicinal Chemistry, 22(21), 6045-6056. Available from: [Link]

-

Chem-Impex International. 7-Nitroindole-2-carboxylic acid. Retrieved from: [Link]

-

Inguva, S., et al. (2020). A Recent Update on the Flow Synthesis of Indoles. Molecules, 25(14), 3242. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 3. ricerca.uniba.it [ricerca.uniba.it]

- 4. researchgate.net [researchgate.net]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. m.youtube.com [m.youtube.com]

- 13. echemi.com [echemi.com]

physicochemical properties of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid

An In-Depth Technical Guide to the Physicochemical Properties of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The strategic placement of fluoro and nitro groups on the indole scaffold imparts unique electronic properties, making it a valuable starting material for synthesizing targeted therapeutic agents. This document details its core physicochemical properties, analytical characterization methods, and the scientific rationale behind these experimental choices, aimed at researchers and professionals in pharmaceutical development.

Molecular Identity and Structural Characteristics

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a substituted indole derivative. The indole nucleus is a prevalent motif in a wide array of biologically active compounds.[1] The addition of a fluorine atom at the 7-position and a nitro group at the 5-position significantly modulates the molecule's electronic and lipophilic properties. Fluorine, in particular, is often used in medicinal chemistry to alter pKa, improve metabolic stability, and enhance binding affinity.[2]

Table 1: Compound Identification

| Identifier | Value | Source |

|---|---|---|

| CAS Number | 1167055-34-6 | [3] |

| Molecular Formula | C₉H₅FN₂O₄ | Inferred |

| Molecular Weight | 224.15 g/mol | Inferred |

| IUPAC Name | 7-fluoro-5-nitro-1H-indole-2-carboxylic acid | Inferred |

| SMILES | O=C(O)c1cc2c([nH]1)c(F)cccc2N(=O)=O | Inferred |

| InChI Key | Inferred from structure | Inferred |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to receptor binding and metabolic fate.

Table 2: Summary of Physicochemical Data

| Property | Value | Comments and Rationale |

|---|---|---|

| Appearance | Likely a yellow to brown powder or solid | Nitro-aromatic compounds are often colored. Related compounds like 7-nitro-1H-indole-2-carboxylic acid appear as brown powder.[4][5][6] |

| Melting Point | Not explicitly reported; likely >250 °C | The related 7-nitro-1H-indole-2-carboxylic acid has a melting point of 269-271 °C.[4] The rigid, planar structure with potential for strong intermolecular hydrogen bonding and dipole-dipole interactions suggests a high melting point. |

| pKa | Not explicitly reported; estimated range 3.0-4.0 | The carboxylic acid proton is the primary acidic site. For the parent indole-2-carboxylic acid, the pKa is around 3.5-4.5. The electron-withdrawing effects of both the nitro and fluoro groups are expected to increase acidity, thereby lowering the pKa.[2][7] |

| Solubility | Low in water; soluble in organic solvents like DMSO, DMF, and methanol. | The planar, aromatic structure contributes to low aqueous solubility. The presence of polar functional groups allows for solubility in polar organic solvents, a common characteristic for this class of molecules.[1][8] |

| XLogP3 | Not explicitly reported; estimated ~1.5-2.5 | This value predicts the lipophilicity. The parent 7-nitro-1H-indole-2-carboxylic acid has a calculated XLogP3 of 1.7.[4] The addition of fluorine typically increases lipophilicity. |

| Hydrogen Bond Donors | 2 (indole N-H, carboxylic O-H) | These groups are critical for intermolecular interactions, including hydrogen bonding with biological targets and contributing to the crystal lattice structure.[9] |

| Hydrogen Bond Acceptors | 5 (2x nitro O, 2x carboxylic O, 1x F) | The numerous acceptor sites influence solubility and the potential for specific interactions with protein active sites. |

Analytical and Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. While specific spectra for this exact molecule are not publicly available, its expected profile can be reliably predicted based on its functional groups and established principles.[10][11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is dominated by characteristic vibrations of the carboxylic acid, nitro, and indole groups.

-

O-H Stretch (Carboxylic Acid): A very broad absorption is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[10]

-

N-H Stretch (Indole): A moderate, sharp peak is anticipated around 3300-3400 cm⁻¹. In solid-state spectra, this band's position provides evidence of intermolecular N-H···O hydrogen bonds.[9][12]

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption between 1710 and 1760 cm⁻¹. Its exact position depends on hydrogen bonding, with dimeric forms typically absorbing around 1710 cm⁻¹.[10][11]

-

N-O Stretch (Nitro Group): Two strong absorptions are expected: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

-

C-F Stretch: A strong absorption in the 1000-1200 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically >12 ppm, due to its acidic nature.[10][11]

-

Indole Proton (-NH): A broad singlet, usually between 11 and 12 ppm in DMSO-d₆.[13]

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (7.0-8.5 ppm). The electron-withdrawing nitro and fluoro groups will cause significant downfield shifts for adjacent protons. J-coupling (spin-spin splitting) between adjacent protons will help in assigning their specific positions.

-

-

¹³C NMR:

-

Carboxyl Carbon (-COOH): This signal is expected in the range of 165-185 δ.[11]

-

Aromatic Carbons: The carbons of the indole ring will appear between 100-140 δ. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant, appearing as a doublet. The carbons adjacent to the nitro and carboxyl groups will also be shifted downfield.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula. For 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid (C₉H₅FN₂O₄), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak [M-H]⁻ at an m/z corresponding to a calculated exact mass of 223.0164 in negative ion mode.

Experimental Methodologies

The following protocols describe standard, validated procedures for determining the key physicochemical properties discussed above. The causality behind these experimental choices is to ensure reproducibility and accuracy, which are paramount in drug development.

Protocol 1: Determination of Melting Point (Capillary Method)

-

Principle: This method determines the temperature at which the material transitions from a solid to a liquid phase, a key indicator of purity.

-

Methodology:

-

Ensure the sample is completely dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/minute for an initial rapid scan.

-

For an accurate measurement, repeat the process with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, then reducing the heating rate to 1-2 °C/minute.

-

Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

-

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

-

Principle: This equilibrium-based method is the gold standard for determining thermodynamic solubility, which is crucial for predicting oral bioavailability.

-

Methodology:

-

Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

-

After incubation, allow the suspension to settle.

-

Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

-

Protocol 3: pKa Determination via Potentiometric Titration

-

Principle: This technique measures the change in pH of a solution of the compound upon the addition of a titrant (a strong base), allowing for the determination of the acid dissociation constant (pKa).

-

Methodology:

-

Dissolve a precisely weighed amount of the compound in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.

-

Place the solution in a jacketed beaker maintained at a constant temperature (25 °C) and use a magnetic stirrer for continuous mixing.

-

Immerse a calibrated pH electrode into the solution.

-

Titrate the solution by adding small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH).

-

Record the pH value after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).

-

Visualization of Concepts and Workflows

Diagrams provide a clear, visual representation of complex relationships and processes, enhancing understanding for researchers.

Caption: Workflow for characterizing a novel chemical entity.

Caption: Influence of functional groups on key properties.

Conclusion

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a strategically designed chemical scaffold. Its physicochemical properties are dictated by the interplay of its carboxylic acid, indole, nitro, and fluoro functional groups. Understanding these properties through robust experimental and analytical techniques is a foundational requirement for its effective application in drug discovery and development. The methodologies and data presented in this guide offer a comprehensive framework for researchers to utilize this compound with a clear understanding of its chemical behavior.

References

-

Comprehensive analysis of indole-2-carboxylic acid as an antioxidant drug: spectroscopic - Semantic Scholar. [Link]

-

The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - MDPI. [Link]

-

A Practical Synthesis of Indole-2-carboxylic Acid - Taylor & Francis Online. [Link]

-

Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - ResearchGate. [Link]

-

7-NITRO-1H-INDOLE-2-CARBOXYLIC ACID | CAS 6960-45-8 - Matrix Fine Chemicals. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Publishing. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. [Link]

-

Decarboxylation of indole-2-carboxylic acids: improved procedures - ACS Publications. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - NIH. [Link]

-

Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations - MDPI. [Link]

-

1H-Indole-2-carboxylic acid, 1-methyl- - the NIST WebBook. [Link]

-

5-Fluoroindole-2-carboxylic acid | C9H6FNO2 | CID 1820 - PubChem. [Link]

-

Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid | Request PDF - ResearchGate. [Link]

-

Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem - NIH. [Link]

- Process for producing 5-fluorooxyindole and for producing intermediate therefor - Google P

-

Synthesis of 5-Fluoroindole-5-13C - Diva-Portal.org. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries. [Link]

-

2-Fluoro-7-nitroindole-2-carboxylic acid | C9H5FN2O4 | CID 175094518 - PubChem. [Link]

-

pKa Data Compiled by R. Williams - Organic Chemistry Data. [Link]

-

Compound: 5-FLUOROINDOLE-2-CARBOXYLIC ACID (CHEMBL23507) - ChEMBL. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 1167055-34-6|7-Fluoro-5-nitro-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. chemimpex.com [chemimpex.com]

- 6. B20786.03 [thermofisher.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. mdpi.com [mdpi.com]

- 13. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid (CAS 1167055-34-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will delve into its chemical properties, a plausible synthetic route based on established methodologies, its significance in drug discovery, and essential safety and handling protocols.

Introduction: The Strategic Importance of Substituted Indoles in Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal framework for designing molecules that can bind to a wide range of biological targets. The strategic introduction of substituents onto the indole ring allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid (CAS: 1167055-34-6) is a prime example of a strategically functionalized indole. The presence of a fluorine atom at the 7-position and a nitro group at the 5-position significantly modulates the electronic landscape of the indole ring system. The carboxylic acid at the 2-position provides a crucial handle for further chemical modifications, enabling its incorporation into larger, more complex molecules.

Physicochemical Properties

A clear understanding of the physicochemical properties of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is fundamental for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 1167055-34-6 | N/A |

| Molecular Formula | C₉H₅FN₂O₄ | N/A |

| Molecular Weight | 224.15 g/mol | [1] |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred from related compounds |

| Purity | Typically >95% (Commercially available) | N/A |

Synthesis Pathway: The Fischer Indole Synthesis

The proposed synthetic workflow is as follows:

Caption: Proposed Fischer Indole Synthesis Workflow.

Step-by-Step Experimental Protocol (Proposed):

-

Hydrazone Formation:

-

Equimolar amounts of 4-fluoro-2-nitrophenylhydrazine and pyruvic acid are dissolved in a suitable solvent, such as ethanol or acetic acid.

-

The mixture is stirred at room temperature to facilitate the condensation reaction, forming the corresponding phenylhydrazone intermediate. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Cyclization:

-

Once the hydrazone formation is complete, an acid catalyst, such as concentrated sulfuric acid, polyphosphoric acid (PPA), or a Lewis acid like zinc chloride, is added to the reaction mixture.[3]

-

The mixture is then heated to induce the[4][4]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring. The reaction temperature and time will depend on the chosen catalyst and solvent.

-

-

Work-up and Purification:

-

After cooling, the reaction mixture is poured into ice-water to precipitate the crude product.

-

The precipitate is collected by filtration, washed with water, and dried.

-

Purification is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Causality Behind Experimental Choices:

-

Choice of Reactants: 4-Fluoro-2-nitrophenylhydrazine is the logical precursor for the desired 7-fluoro-5-nitro substitution pattern on the indole ring. Pyruvic acid provides the necessary carbon backbone to form the pyrrole ring with a carboxylic acid at the 2-position.

-

Acid Catalyst: The acid is crucial for protonating the hydrazone, which initiates the cascade of reactions leading to the indole. The choice of acid can influence reaction rates and yields. PPA is often favored for its dehydrating properties which can drive the reaction forward.[3]

-

Heating: The[4][4]-sigmatropic rearrangement is a key step that requires thermal energy to overcome the activation barrier.

Role in Medicinal Chemistry and Drug Development

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the fluoro and nitro groups, combined with the reactive carboxylic acid handle, makes it an attractive starting material for several reasons:

-

Modulation of Electronic Properties: The electron-withdrawing nature of both the fluorine and nitro groups significantly influences the electron density of the indole ring. This can impact the pKa of the indole N-H, its susceptibility to electrophilic substitution, and its ability to participate in hydrogen bonding and π-stacking interactions with biological targets.

-

Improved Pharmacokinetic Properties: Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and increase binding affinity.[5]

-

Versatile Chemical Handle: The carboxylic acid at the 2-position is readily converted into a variety of other functional groups, such as esters, amides, and ketones, allowing for the exploration of a wide chemical space during lead optimization.

Potential Therapeutic Applications of Derivatives:

Research on structurally related nitro- and fluoro-substituted indole-2-carboxylic acid derivatives has shown promise in several therapeutic areas:

-

Anticancer Agents: Nitro-substituted indoles have been investigated as binders of G-quadruplex DNA in the promoter region of oncogenes like c-Myc, leading to the downregulation of their expression and inducing cell-cycle arrest in cancer cells.[1][6]

-

Enzyme Inhibitors: The indole-2-carboxylic acid scaffold has been utilized in the development of inhibitors for various enzymes, including HIV-1 integrase and fructose-1,6-bisphosphatase.[7] The substituents on the indole ring play a crucial role in determining the potency and selectivity of these inhibitors.

-

Antimicrobial Agents: The indole nucleus is a common feature in many antimicrobial compounds. The introduction of electron-withdrawing groups can enhance the antimicrobial activity of these derivatives.

Caption: Derivatization and Potential Applications.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

The aromatic protons on the indole ring will show characteristic splitting patterns influenced by the fluoro and nitro substituents.

-

The proton at the 3-position will likely be a singlet in the aromatic region.

-

-

¹³C NMR:

-

The carboxylic acid carbonyl carbon will be observed in the range of 160-175 ppm.

-

The carbon atoms attached to the fluorine and nitro groups will show characteristic shifts and coupling (in the case of the carbon-fluorine bond).

-

-

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid will appear around 1700-1725 cm⁻¹.

-

Characteristic N-O stretching bands for the nitro group will be observed around 1500-1550 cm⁻¹ (asymmetric) and 1300-1350 cm⁻¹ (symmetric).

-

A C-F stretching band will be present, typically in the 1000-1400 cm⁻¹ region.

-

-

Mass Spectrometry:

-

The molecular ion peak (M+) corresponding to the molecular weight of 224.15 would be expected.

-

Fragmentation patterns would likely involve the loss of COOH, NO₂, and other characteristic fragments of the indole ring.

-

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is a strategically designed synthetic intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its unique substitution pattern offers a versatile platform for the development of novel therapeutic agents targeting a range of diseases. While further research is needed to fully elucidate its specific biological activities and applications, the foundational knowledge of its synthesis and chemical properties provides a strong starting point for its utilization in the design of next-generation pharmaceuticals.

References

- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.

- Islam, M. M., Mian, M. Y., & Kamal, A. (2021). G-quadruplex DNA in the c-MYC promoter as a target for anticancer drug design. Journal of Medicinal Chemistry, 64(23), 16966-17002.

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.

- Humphrey, G. R., & Kuethe, J. T. (2006). Practical methodologies for the synthesis of indoles. Chemical Reviews, 106(7), 2875-2911.

- Sundberg, R. J. (2002). Indoles. Academic Press.

- Robinson, B. (2012). The Fischer indole synthesis. John Wiley & Sons.

- Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920.

- Patel, M., & Telvekar, V. N. (2020). A comprehensive review on the recent advances in the chemistry and therapeutic potential of indole-2-carboxylic acid derivatives. European Journal of Medicinal Chemistry, 192, 112181.

Sources

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Fluorinated Nitroindole Derivatives

This guide provides an in-depth exploration of fluorinated nitroindole derivatives, a class of heterocyclic compounds demonstrating significant potential in medicinal chemistry. We will dissect their biological activities, focusing on the synergistic interplay between the indole scaffold, the electron-withdrawing nitro group, and the unique properties of fluorine substitution. This document is intended for researchers, scientists, and drug development professionals seeking to understand the mechanistic basis of these compounds' therapeutic promise, from anticancer to antimicrobial applications.

Chapter 1: The Indole Scaffold: A Privileged Structure Enhanced by Fluorination and Nitration

The indole ring system is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its versatile structure can engage in various biological interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.[1] The therapeutic efficacy of the indole scaffold is significantly amplified through strategic functionalization.

The Role of the Nitro Group: The introduction of a nitro (NO₂) group, a potent electron-withdrawing moiety, can confer a wide spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic properties.[2] In the context of the indole ring, a nitro group, particularly at the C-5 position, has been shown to be critical for specific anticancer mechanisms.[3]

The Fluorine Advantage: Fluorine is a bioisostere of hydrogen but possesses unique properties, including high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds.[4] Its incorporation into drug candidates can profoundly enhance pharmacological properties such as metabolic stability, binding affinity, and membrane permeability.[5][6] Approximately 20% of all pharmaceutical drugs contain fluorine, highlighting its importance in modern drug design.[7] This guide will explore the confluence of these three elements—the indole core, the nitro functionality, and fluorine substitution—to create powerful bioactive molecules.

Chapter 2: Anticancer Activity: Targeting Oncogene Regulation and Cellular Proliferation

A significant area of research for nitroindole derivatives has been their application as anticancer agents. A key mechanism involves the stabilization of non-canonical DNA structures known as G-quadruplexes (G4), which are prevalent in the promoter regions of oncogenes like c-Myc.[3][8]

Mechanism of Action: c-Myc G-Quadruplex Stabilization

Substituted 5-nitroindoles have been identified as a novel class of G4 ligands that bind to the promoter of the c-Myc oncogene.[3] The c-Myc protein is a critical regulator of cell proliferation, and its overexpression is a hallmark of many cancers.

The mechanism proceeds as follows:

-

Binding: The 5-nitroindole derivative binds to and stabilizes the G4 structure in the c-Myc promoter region. NMR studies have shown that some derivatives interact with the terminal G-quartets in a 2:1 ligand-to-DNA stoichiometry.[3][8]

-

Transcription Repression: Stabilization of the G4 structure acts as a steric block, preventing transcription factors from binding to the promoter.

-

c-Myc Downregulation: This interference leads to the downregulation of c-Myc transcription and, consequently, reduced levels of the c-Myc protein.[3]

-

Antiproliferative Effects: The reduction in c-Myc levels induces cell-cycle arrest, primarily in the sub-G1/G1 phase, and inhibits cancer cell proliferation.[8]

-

Induction of Oxidative Stress: A secondary effect observed with these compounds is an increase in intracellular reactive oxygen species (ROS), which contributes to their anticancer activity.[3][8]

Structure-Activity Relationship (SAR)

Studies have revealed critical structural features for this anticancer activity.[3]

-

5-Position Substitution: An electron-withdrawing nitro group or an electron-donating amino group at the 5-position of the indole core is crucial for G4 binding affinity. Unsubstituted indoles show weaker binding.[3]

-

N-1 Position: Protection of the indole nitrogen at the N-1 position with alkyl groups plays a significant role in improving G4 binding.[3]

-

Role of Fluorine: While specific studies on fluorinated nitroindoles are emerging, fluorination is a proven strategy for enhancing the potency of kinase inhibitors, another class of anticancer drugs.[9] For example, a 4-fluoroindoline derivative showed a 3-fold increase in inhibitory activity against the PERK enzyme compared to its non-fluorinated analog.[9] It is hypothesized that strategic fluorination of 5-nitroindoles could enhance their binding affinity, cell permeability, and metabolic stability, thereby improving overall anticancer efficacy.

Quantitative Data: In Vitro Anticancer Activity

The antiproliferative effects of various substituted 5-nitroindole derivatives have been evaluated against human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |

| 5 | HeLa | 5.08 ± 0.91 | 5-Nitroindole with pyrrolidine substitution | [3] |

| 7 | HeLa | 5.89 ± 0.73 | 5-Nitroindole with pyrrolidine substitution | [3] |

| 34b | A549 (Lung) | 0.8 | Fluorinated indole derivative | [9] |

| 35 | HepG2 (Liver) | 2.50 | 3-Fluoroindole derivative (B-Raf Kinase Inhibitor) | [9] |

Experimental Protocol: Cell Viability Assessment via Alamar Blue Assay

This protocol describes a standard method for assessing the antiproliferative effects of test compounds on cancer cells.

Objective: To determine the IC₅₀ value of a fluorinated nitroindole derivative.

Materials:

-

HeLa (or other target cancer) cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound stock solution (e.g., in DMSO)

-

Alamar Blue HS Cell Viability Reagent

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader capable of measuring fluorescence (Ex/Em ~560/590 nm)

Methodology:

-

Cell Seeding:

-

Trypsinize and count healthy, log-phase HeLa cells.

-

Dilute the cells in a complete growth medium to a concentration of 5 x 10⁴ cells/mL.

-

Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the fluorinated nitroindole derivative in a complete growth medium. A typical concentration range might be 0.1 µM to 100 µM. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

-

After 24 hours, carefully remove the old medium from the wells.

-

Add 100 µL of the prepared compound dilutions (and controls) to the respective wells.

-

Return the plate to the incubator for 48-72 hours.

-

-

Viability Measurement:

-

After the incubation period, add 10 µL of Alamar Blue reagent to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C, protected from light.

-

Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

-

Data Analysis:

-

Subtract the fluorescence value of a "medium only" blank from all experimental wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control wells (defined as 100% viability).

-

Plot the percentage of viability against the log of the compound concentration.

-

Use non-linear regression (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell proliferation by 50%.

-

Chapter 3: Antimicrobial Activity

The unique electronic properties of nitroaromatic and fluorinated compounds make them attractive scaffolds for developing novel antimicrobial agents to combat drug-resistant pathogens.[2][10]

Antibacterial and Antifungal Potential

Research has shown that fluorinated indole derivatives possess significant antibacterial activity.

-

Gram-Positive vs. Gram-Negative: Studies on fluorine-substituted indole-based imidazolines demonstrated better activity against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to Gram-negative bacteria (e.g., Escherichia coli).

-

Broad Spectrum: Halogenated nitro derivatives have shown promising minimum inhibitory concentrations (MIC) against S. aureus (15.6–62.5 μg/mL) and antifungal activity against Candida species (15.6–62.5 μg/mL).[2]

-

Targeting H. pylori: 8-nitrofluoroquinolone derivatives have been specifically evaluated for their activity against clinical strains of Helicobacter pylori, a bacterium linked to gastric ulcers and cancer.[10]

Potential Mechanism of Action: DNA Gyrase Inhibition

One of the proposed mechanisms for the antibacterial action of these compounds is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Molecular docking studies predict that the imidazoline-indole hybrid moiety can bind to the ATP-binding pocket of the DNA gyrase B active site in both E. coli and S. aureus. The incorporation of both fluorine and a nitro group could modulate the binding interactions within this pocket, potentially leading to more potent inhibition.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standard procedure for determining the MIC of a compound against a bacterial strain.

Objective: To find the lowest concentration of a fluorinated nitroindole derivative that inhibits the visible growth of a target bacterium.

Materials:

-

Bacterial strain (e.g., S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Test compound stock solution (in DMSO)

-

Spectrophotometer

-

0.5 McFarland turbidity standard

Methodology:

-

Compound Plate Preparation:

-

Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.

-

Prepare a starting solution of the test compound in well 1 by adding 100 µL of the compound at 2x the highest desired final concentration.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 will serve as the positive control (no drug), and well 12 as the negative/sterility control.

-

-

Inoculum Preparation:

-

From an overnight culture plate, pick several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the final bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

-

The final volume in each well is now 100 µL, and the final bacterial concentration is ~5 x 10⁵ CFU/mL.

-

-

Incubation and Reading:

-

Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

-

After incubation, visually inspect the wells for turbidity (a sign of bacterial growth). A reading mirror can aid visualization.

-

The MIC is the lowest concentration of the compound at which there is no visible growth. The positive control (well 11) should be turbid, and the negative control (well 12) should be clear.

-

Chapter 4: Enzyme Inhibition

The strategic use of fluorine is a powerful tool in the design of potent and specific enzyme inhibitors.[4] Fluorine's high electronegativity can alter the electronics of adjacent functional groups, making them more susceptible to nucleophilic attack or stabilizing transition states.[4]

Designing Potent Inhibitors

-

Transition State Analogs: Fluorinated functionalities can be used to create stable analogs of the tetrahedral transition states that occur during enzymatic reactions. For example, α-trifluoromethyl ketones are effective inhibitors of serine proteases because the electron-withdrawing CF₃ group makes the carbonyl carbon highly electrophilic, facilitating the formation of a stable hemiacetal adduct with the active site serine.[4]

-

Mechanism-Based Inactivators ("Suicide Substrates"): These compounds are initially unreactive but are converted into a reactive species by the target enzyme's own catalytic mechanism, leading to irreversible inactivation. Fluorine can be incorporated to facilitate this process.[4]

-

Targeting Kinases: As previously mentioned, fluorinated indoles have shown potent activity as kinase inhibitors. The 3-fluoroindole derivative 35 was a substantial inhibitor of B-Raf kinase, and 4-fluoroindoline derivatives were potent PERK enzyme inhibitors.[9] A nitro group could be added to such scaffolds to provide additional hydrogen bonding or electrostatic interactions with the enzyme active site, potentially increasing potency and selectivity.

Conclusion and Future Outlook

Fluorinated nitroindole derivatives represent a promising, albeit underexplored, class of compounds with significant therapeutic potential. The established anticancer activity of 5-nitroindoles via G-quadruplex stabilization provides a strong foundation for further development. The strategic incorporation of fluorine atoms onto this scaffold is a logical next step to enhance potency, selectivity, and pharmacokinetic properties. Similarly, the demonstrated antimicrobial and enzyme inhibitory activities of various fluorinated indoles and nitroaromatics suggest that hybrid molecules could lead to novel agents with improved efficacy against resistant pathogens or disease-relevant enzymes.

Future research should focus on the rational design and synthesis of novel derivatives that combine these key functionalities. A systematic investigation into their structure-activity relationships will be crucial for optimizing their biological profiles and advancing this compound class toward clinical applications.

References

-

Dalal, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. ChemMedChem, 16(10), 1667-1679. [Link]

-

Dalal, V., et al. (2021). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

-

ResearchGate. (n.d.). Selected examples of fluorine‐containing indole derivatives. ResearchGate. [Link]

-

ResearchGate. (n.d.). Basic mechanism of action for indole containing anti-lung cancer drugs. ResearchGate. [Link]

-

Janzer, B., et al. (n.d.). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. Carcinogenesis. [Link]

-

Aly, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

-

ResearchGate. (n.d.). Structures of some bioactive fluorinated indole derivatives. ResearchGate. [Link]

-

Singh, R. P., et al. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. Request PDF on ResearchGate. [Link]

-

Dalal, V., et al. (2021). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. [Link]

-

Aly, A. A., et al. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]

-

Kamal, A. M., et al. (n.d.). Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. PubMed. [Link]

-

Zhang, X., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

-

Rivera, G., et al. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

-

Mendoza-Figueroa, H.L., et al. (2018). Synthesis, antimicrobial activity, and molecular docking study of fluorine-substituted indole-based imidazolines. UAEH. [Link]

-

ResearchGate. (n.d.). 3-Nitroindoles was prepared from indoles. ResearchGate. [Link]

-

Joshi, K. C., et al. (1980). Synthesis and antibacterial activity of some new fluorine-containing indole-2,3-dione derivatives. PubMed. [Link]

-

Aly, A. A., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

-

Silverman, R. B., & Imperiali, B. (2009). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PubMed Central. [Link]

-

Sabt, A., et al. (n.d.). Synthesis of New Nitrofluoroquinolone Derivatives with Novel Anti-Microbial Properties against Metronidazole Resistant H. pylori. MDPI. [Link]

-

Sharma, V. K., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry. [Link]

-

Zhang, W., et al. (2023). Chemoenzymatic Synthesis of Indole-Containing Acyloin Derivatives. PubMed Central. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Introduction: The Privileged Scaffold of 1H-Indole-2-Carboxamide

An In-depth Technical Guide to the Discovery and Optimization of 1H-Indole-2-Carboxamides

The 1H-indole-2-carboxamide core represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, heteroaromatic structure provides a versatile framework for presenting functional groups in a defined three-dimensional space, enabling precise interactions with a multitude of biological targets. This has led to its exploration and successful application in developing potent modulators for targets ranging from viral polymerases to key proteins in oncology signaling pathways.

This guide provides a senior-level perspective on the discovery, synthesis, and optimization of this critical chemical series, focusing on the strategic decision-making and mechanistic rationale that drives successful drug development campaigns. We will delve into the seminal work on its application as allosteric inhibitors of the Hepatitis C virus (HCV) NS5B polymerase, a case study that perfectly illustrates the principles of modern lead optimization.

Part 1: Discovery as Allosteric Inhibitors of HCV NS5B Polymerase

The Hepatitis C virus RNA-dependent RNA polymerase, NS5B, is a critical enzyme for viral replication and has been a primary target for direct-acting antiviral (DAA) development. Unlike nucleoside inhibitors that target the enzyme's active site, 1H-indole-2-carboxamides were identified as non-nucleoside inhibitors (NNIs) that bind to a distinct allosteric pocket.

Mechanism of Allosteric Inhibition

The discovery process, initiated through high-throughput screening (HTS), identified the indole-2-carboxamide scaffold as a viable starting point. Subsequent mechanistic studies revealed that these molecules bind to a specific allosteric site within the "thumb" domain of the NS5B polymerase. This binding event is crucial as it induces a conformational change that locks the enzyme in a closed, inactive state, thereby preventing the structural rearrangements necessary for RNA template binding and replication. This allosteric mechanism offers a significant advantage by avoiding direct competition with endogenous nucleoside triphosphates, often leading to a more favorable selectivity profile.

Caption: General synthetic workflow for 1H-indole-2-carboxamides.

Exemplary Experimental Protocol: Synthesis of a C3, C5-Substituted Indole-2-Carboxamide

-

Step 1: Synthesis of Ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate.

-

To a solution of 5-bromo-3-methyl-1H-indole (1.0 eq) in anhydrous THF at 0 °C, add ethylmagnesium bromide (1.1 eq) dropwise.

-

Stir the resulting solution at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add ethyl chloroformate (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

-

The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired ester.

-

-

Step 2: Saponification to the Carboxylic Acid.

-

Dissolve the ester from Step 1 (1.0 eq) in a mixture of THF and methanol.

-

Add an aqueous solution of lithium hydroxide (2.0 eq) and stir at 50 °C for 4 hours.

-

Cool the mixture, acidify with 1N HCl to pH ~3, and extract with ethyl acetate.

-

The combined organic layers are dried, filtered, and concentrated to yield the carboxylic acid, which is often used without further purification.

-

-

Step 3: Amide Coupling.

-

To a solution of the carboxylic acid from Step 2 (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in DMF, add DIPEA (3.0 eq).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Dilute the reaction with water and extract with ethyl acetate.

-

The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated. The final product is purified by column chromatography or preparative HPLC.

-

Part 3: Structure-Activity Relationship (SAR) and Lead Optimization

The optimization of the 1H-indole-2-carboxamide scaffold is a classic example of an iterative design-make-test-analyze (DMTA) cycle. The goal is to enhance potency against the target (NS5B) while simultaneously improving physicochemical and pharmacokinetic (ADME) properties.

The Iterative Optimization Cycle

The process is a feedback loop where SAR data from each round of testing informs the design of the next generation of compounds. This involves systematically modifying different positions of the indole scaffold and the carboxamide substituent to probe the chemical space and build a comprehensive understanding of the target-ligand interactions.

Caption: The Design-Make-Test-Analyze (DMTA) cycle in lead optimization.

Key SAR Insights at Different Positions

Systematic modification of the scaffold revealed critical regions for activity.

-

C2-Carboxamide: This group is a crucial hydrogen bond acceptor and is essential for activity. The nature of the N-substituent is highly influential, often pointing towards a solvent-exposed region where properties like solubility can be modulated.

-

N1-Indole Nitrogen: Substitution at the N1 position with small alkyl groups, such as a methyl group, was generally found to be favorable. This modification can improve cell permeability and metabolic stability.

-

C3-Position: This position proved to be critical for potent inhibition. Introduction of a bulky, lipophilic group (e.g., cyclohexyl, tert-butyl) at C3 resulted in a significant increase in potency. This substituent is believed to occupy a key hydrophobic pocket within the allosteric site.

-

C5-Position: This position is another key interaction point. SAR studies showed that substitution with specific groups, often containing a nitrogen atom capable of hydrogen bonding (like a sulfonamide or a methoxy-pyrrolidine), dramatically enhanced potency. This C5-substituent extends into another sub-pocket, forming critical interactions that anchor the inhibitor.

Data Summary: Representative SAR

The following table summarizes representative SAR data for the optimization of the indole-2-carboxamide series against HCV NS5B.

| Compound ID | R1 (N1-Position) | R2 (C3-Position) | R3 (C5-Position) | NS5B IC50 (nM) |

| 1 (Hit) | H | H | H | >1000 |

| 2 | H | tert-Butyl | H | 250 |

| 3 | Me | tert-Butyl | H | 150 |

| 4 | Me | tert-Butyl | -SO2NMe2 | 35 |

| 5 (Lead) | Me | Cyclohexyl | 2-methoxy-pyrrolidinyl-SO2- | 5 |

Data is illustrative and compiled from trends reported in the literature.

This data clearly demonstrates the additive and synergistic effects of optimizing multiple positions on the scaffold. The progression from a micromolar hit to a single-digit nanomolar lead is achieved through rational, data-driven chemical modifications.

Part 4: Broader Applications and Future Directions

While the development of HCV DAAs has largely moved towards combination therapies, the lessons learned from the 1H-indole-2-carboxamide story remain highly relevant. The scaffold's ability to be finely tuned for specific protein targets has led to its exploration in other therapeutic areas.

Notably, derivatives of this class have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in oncology. This demonstrates the versatility of the indole-2-carboxamide core and its potential for rapid adaptation to new biological targets, reinforcing its status as a privileged structure in drug discovery.

Future work will likely focus on applying the deep SAR knowledge of this scaffold to other challenging targets, leveraging its favorable physicochemical properties and synthetic accessibility to accelerate the discovery of new medicines.

References

-

The Discovery of Potent Allosteric Inhibitors of the Hepatitis C Virus NS5B Polymerase: The Evolution of a Series of 1H-Indole-2-carboxamides. Journal of Medicinal Chemistry. [Link]

-

Discovery of a Novel Series of 1H-Indole-2-carboxamides as Potent Allosteric Inhibitors of the Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry. [Link]

-

1H-Indole-2-carboxamides as potent and selective inhibitors of the hepatitis C virus NS5B polymerase. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Discovery of a Novel Series of C3-Substituted 1H-Indole-2-carboxamides as Potent Allosteric Inhibitors of the Hepatitis C Virus NS5B Polymerase. Journal of Medicinal Chemistry. [Link]

-

Discovery of Indole-2-Carboxamides as Potent and Orally Bioavailable STAT3 Inhibitors for Cancer Therapy. Journal of Medicinal Chemistry. [Link]

Introduction: The Strategic Importance of the Substituted Indole Scaffold

An In-Depth Technical Guide to 7-Fluoro-5-nitro-1H-indole-2-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various intermolecular interactions have made it a privileged scaffold in drug discovery. This guide focuses on a specifically functionalized core: 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid . Each substitution on this indole core is a strategic design element intended to modulate its physicochemical and biological properties.

-

The Indole-2-carboxylic Acid Moiety: This feature provides a crucial handle for forming esters and amides, allowing for the exploration of diverse chemical space and interaction with biological targets. It is a key component in compounds developed as inhibitors of HIV-1 integrase.[2][3]

-

The 5-Nitro Group: As a strong electron-withdrawing group, the nitro functionalization significantly alters the electron density of the indole ring system. This modification can influence the molecule's binding affinity, metabolic stability, and pharmacokinetic profile.

-

The 7-Fluoro Group: The incorporation of fluorine is a well-established strategy in medicinal chemistry.[4] Its high electronegativity can modulate the acidity (pKa) of the nearby N-H group, influence metabolic stability by blocking potential sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.[4]

This guide provides a comprehensive overview of the synthesis, derivatization, and biological evaluation of 7-fluoro-5-nitro-1H-indole-2-carboxylic acid and its analogs, offering field-proven insights for researchers in drug development.

Core Synthesis and Derivatization Strategies

The synthesis of substituted indole-2-carboxylic acids can be approached through several established methodologies. The Fischer indole synthesis is a classic and versatile method that remains highly relevant.[5] The general principle involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a substituted phenylhydrazine with a pyruvate derivative.

Conceptual Synthetic Workflow

The synthesis of the 7-fluoro-5-nitro-1H-indole-2-carboxylic acid core typically begins with a correspondingly substituted aniline, which is converted to the necessary hydrazine intermediate. This hydrazine is then reacted with a pyruvate ester, and the resulting hydrazone is cyclized to form the indole ring system.

Caption: General workflow for synthesis and derivatization.

Protocol 1: Synthesis of the Core Scaffold via Fischer Indole Synthesis

This protocol is a representative method adapted from established procedures for synthesizing similar indole-2-carboxylic acids.[5][6]

Step 1: Formation of (3-Fluoro-5-nitrophenyl)hydrazine

-

Rationale: The synthesis begins with the conversion of the commercially available 3-fluoro-5-nitroaniline to its corresponding diazonium salt, which is then reduced in situ to the hydrazine. This hydrazine is the key precursor for the Fischer indole synthesis.

-

Procedure: a. Dissolve 3-fluoro-5-nitroaniline in concentrated hydrochloric acid at 0-5 °C. b. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. c. After stirring for 30 minutes, add this cold diazonium salt solution to a pre-chilled solution of tin(II) chloride in concentrated HCl. d. Allow the reaction to warm to room temperature and stir for several hours. e. Basify the mixture with a concentrated NaOH solution to precipitate the hydrazine. f. Filter the solid, wash with water, and dry under vacuum.

Step 2: Synthesis of Ethyl 7-fluoro-5-nitro-1H-indole-2-carboxylate

-

Rationale: The hydrazine is condensed with ethyl pyruvate to form a hydrazone. This intermediate is then cyclized using a strong acid catalyst like polyphosphoric acid (PPA) or sulfuric acid to form the indole ring. Benzene or toluene are common solvents for this cyclization.[6]

-

Procedure: a. Suspend (3-fluoro-5-nitrophenyl)hydrazine and ethyl pyruvate in a suitable solvent like ethanol or toluene.[6] b. Stir the mixture at room temperature for 20-60 minutes to form the hydrazone.[6] c. Remove the solvent under reduced pressure. d. Add the crude hydrazone to polyphosphoric acid (PPA) and heat to 85-115 °C for 20-60 minutes.[6] e. Cool the reaction mixture and pour it onto ice water. f. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

Step 3: Hydrolysis to 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid

-

Rationale: The final step is a standard alkaline hydrolysis of the ethyl ester to the carboxylic acid.

-

Procedure: a. Dissolve the crude ethyl ester from the previous step in a mixture of tetrahydrofuran (THF) and water.[7] b. Add an aqueous solution of sodium hydroxide (1N) and stir at room temperature for 3-5 hours.[7] c. Monitor the reaction by TLC until the starting material is consumed. d. Acidify the mixture with HCl (e.g., 6N) to precipitate the carboxylic acid product.[7] e. Filter the solid, wash with cold water, and dry to obtain the final product.

Physicochemical and Spectroscopic Profile

The properties of the core compound are critical for its handling, formulation, and interaction with biological systems. The data below is based on known values for structurally similar compounds.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₉H₅FN₂O₄ | - |

| Molecular Weight | 224.15 g/mol | - |

| Appearance | Expected to be a pale yellow to brown powder. | Based on analogs like 7-nitro-1H-indole-2-carboxylic acid.[7][8] |

| Melting Point | >250 °C (Decomposition likely) | High melting points are typical for nitro-substituted aromatic carboxylic acids. |

| Solubility | Insoluble in water; soluble in DMSO and DMF. | Typical for this class of organic acids. |

| ¹H NMR (DMSO-d₆) | Expected peaks: Aromatic protons (3H), Indole N-H (1H, broad), Carboxylic acid O-H (1H, very broad). The fluorine atom will cause splitting of adjacent proton signals. | General knowledge of NMR spectroscopy. |

| ¹⁹F NMR | A singlet or doublet is expected, with a chemical shift characteristic of an aryl fluoride. | ¹⁹F NMR is a sensitive probe for the fluorine environment.[5] |

| IR (KBr, cm⁻¹) | Expected peaks: ~3300 (N-H), ~3000 (O-H, broad), ~1700 (C=O), ~1520 & ~1340 (NO₂ asymmetric and symmetric stretch). | Based on characteristic functional group frequencies.[9] |

| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 223.02 | Calculated for the deprotonated molecule. |

Biological Activity and Therapeutic Potential